molecular formula C8H14ClN B6249820 (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride CAS No. 2411179-28-5

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride

Cat. No.: B6249820
CAS No.: 2411179-28-5
M. Wt: 159.7
InChI Key:
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Description

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Ethynylation: The introduction of the ethynyl group is a crucial step. This can be accomplished using reagents like ethynyl magnesium bromide or ethynyl lithium under controlled conditions.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar alkylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or alkanes.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Enzyme Inhibition:

    Receptor Binding: It can be used in studies involving receptor-ligand interactions, providing insights into the binding affinities and mechanisms of action of various receptors.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Material Science: The compound is utilized in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.

    Agriculture: It can be employed in the synthesis of agrochemicals, enhancing crop protection and yield.

Mechanism of Action

The mechanism of action of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group allows for strong binding interactions with enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

  • (2S)-2-ethynylpyrrolidine hydrochloride
  • (2S)-2-methylpyrrolidine hydrochloride
  • (2S)-2-ethynyl-1-methylpyrrolidine hydrochloride

Comparison:

  • Structural Features: (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical and biological properties.
  • Reactivity: The compound exhibits different reactivity patterns compared to its analogs, allowing for selective transformations and applications.
  • Biological Activity: The combination of ethynyl and methyl groups enhances its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

2411179-28-5

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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